molecular formula C20H17ClF3N3O B2881455 (3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(morpholin-4-yl)-4-phenylbut-3-enenitrile CAS No. 321432-67-1

(3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(morpholin-4-yl)-4-phenylbut-3-enenitrile

Cat. No.: B2881455
CAS No.: 321432-67-1
M. Wt: 407.82
InChI Key: CBERVMWYNWKPAH-VOTSOKGWSA-N
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Description

(3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(morpholin-4-yl)-4-phenylbut-3-enenitrile is an organic compound known for its unique chemical structure and properties. This compound features a pyridine ring substituted with chloro and trifluoromethyl groups, a morpholine ring, and a phenyl group attached to a butenenitrile moiety. Its complex structure makes it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(morpholin-4-yl)-4-phenylbut-3-enenitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with morpholine under controlled conditions to form the intermediate product. This intermediate is then reacted with 4-phenyl-3-butenenitrile in the presence of a suitable catalyst to yield the final compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

(3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(morpholin-4-yl)-4-phenylbut-3-enenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce primary amines .

Scientific Research Applications

(3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(morpholin-4-yl)-4-phenylbut-3-enenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of (3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(morpholin-4-yl)-4-phenylbut-3-enenitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(morpholin-4-yl)-4-phenylbut-3-enenitrile stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity.

Biological Activity

The compound (3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(morpholin-4-yl)-4-phenylbut-3-enenitrile is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer research and pharmacology. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed findings from various research studies.

Chemical Structure and Properties

The molecular formula for the compound is C19H17ClF3N4C_{19}H_{17}ClF_{3}N_{4}, with a molecular weight of approximately 509.33 g/mol. Its structural characteristics include:

  • Chlorine atom : Contributes to the compound's reactivity and potential biological interactions.
  • Trifluoromethyl group : Enhances lipophilicity and may influence pharmacokinetics.
  • Morpholine ring : Imparts stability and may play a role in receptor binding.

Structural Formula

 3E 2 3 chloro 5 trifluoromethyl pyridin 2 yl 2 morpholin 4 yl 4 phenylbut 3 enenitrile\text{ 3E 2 3 chloro 5 trifluoromethyl pyridin 2 yl 2 morpholin 4 yl 4 phenylbut 3 enenitrile}

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly its ability to inhibit cell proliferation in various cancer cell lines. The following table summarizes key findings from different studies:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
A549 (Lung)5.0Induces G2/M phase arrest
KB31 (Oral)3.5Induces apoptosis
K562 (Leukemia)4.2Inhibits ERK phosphorylation

Case Study: A549 Cell Line

In a study involving the A549 lung cancer cell line, treatment with the compound resulted in significant cell cycle arrest at the G2/M phase, suggesting that it interferes with mitotic progression. The mechanism was linked to the inhibition of key signaling pathways involved in cell division.

"The compound demonstrated potent antiproliferative activity, indicating its potential as a therapeutic agent in lung cancer treatment."

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to modulate various signaling pathways:

  • Inhibition of Kinases : The compound shows selective inhibition of certain kinases that are crucial for cancer cell survival.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Targeting Tumor Microenvironment : The presence of the trifluoromethyl group enhances its interaction with proteins in the tumor microenvironment.

Pharmacological Studies

Pharmacological assessments have indicated that this compound exhibits favorable pharmacokinetic properties, including:

  • High Lipophilicity : Facilitates membrane permeability.
  • Moderate Solubility : Essential for effective bioavailability.

Toxicity Profile

Preliminary toxicity studies indicate that while the compound is effective against cancer cells, it exhibits minimal toxicity towards normal cells at therapeutic doses. This selectivity is crucial for developing safe anticancer therapies.

Properties

IUPAC Name

(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-morpholin-4-yl-4-phenylbut-3-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClF3N3O/c21-17-12-16(20(22,23)24)13-26-18(17)19(14-25,27-8-10-28-11-9-27)7-6-15-4-2-1-3-5-15/h1-7,12-13H,8-11H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBERVMWYNWKPAH-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C=CC2=CC=CC=C2)(C#N)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(/C=C/C2=CC=CC=C2)(C#N)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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